3-Bromo-6,9-diphenyl-9H-carbazole
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Overview
Description
3-Bromo-6,9-diphenyl-9H-carbazole: is an organic compound with the molecular formula C24H16BrN. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The presence of bromine and phenyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of materials for optoelectronic applications.
Mechanism of Action
Target of Action
It is known that carbazole derivatives often interact with various biological targets due to their versatile functionalization .
Mode of Action
Carbazole derivatives are known for their excellent optoelectronic properties . They can be electropolymerized, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The 3-Bromo-9H-carbazole is mono-brominated at the 3-position, which reduces the chance of being oxidized to form excimers or oligomers .
Biochemical Pathways
Carbazole derivatives are known to have excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Pharmacokinetics
The compound is a solid at room temperature and is soluble in toluene , which may influence its bioavailability.
Result of Action
Carbazole derivatives are known to exhibit intriguing optoelectronic properties .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 6,9-diphenyl-9H-carbazole: The synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole typically involves the bromination of 6,9-diphenyl-9H-carbazole.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-6,9-diphenyl-9H-carbazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under appropriate conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted carbazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the carbazole ring system.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-Bromo-6,9-diphenyl-9H-carbazole is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Comparison with Similar Compounds
- 2-Bromo-6,9-diphenyl-9H-carbazole
- 3-(2-Bromophenyl)-9-phenyl-9H-carbazole
- 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
Uniqueness:
- Position of Bromine: The bromine atom in 3-Bromo-6,9-diphenyl-9H-carbazole is located at the 3-position, which influences its reactivity and the types of reactions it can undergo .
- Applications: Its specific structure makes it particularly useful in the synthesis of materials for optoelectronic applications, distinguishing it from other brominated carbazole derivatives .
Properties
IUPAC Name |
3-bromo-6,9-diphenylcarbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQRROTSDUCGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727807 |
Source
|
Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160294-85-8 |
Source
|
Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6,9-diphenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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